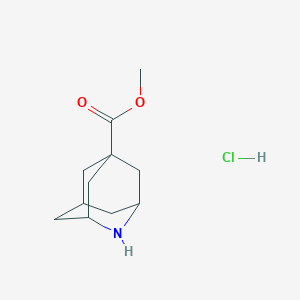

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRKEVAQVFREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF). This process yields the corresponding amine, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific positions due to its electron-deficient adamantane core. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations under acidic conditions.

| Reaction Type | Conditions | Product |

|---|---|---|

| C–H Oxidation | KMnO₄, H₂SO₄, 60°C | 5-Oxo-2-azaadamantane derivatives |

| Ester Oxidation | CrO₃, Acetic Acid, Reflux | Carboxylic acid derivatives |

Mechanistic studies suggest that oxidation proceeds via radical intermediates stabilized by the adamantane scaffold. The ester group directs regioselectivity, favoring oxidation at the bridgehead carbon adjacent to the nitrogen atom.

Nucleophilic Substitution

The methyl ester moiety participates in nucleophilic acyl substitution reactions. Primary amines, thiols, and alkoxides displace the ester group under mild basic conditions.

Example Reaction:

Key factors influencing reactivity:

-

Leaving Group Ability : The methoxy group’s poor leaving capacity necessitates strong nucleophiles (e.g., amines).

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Cyclization Reactions

The compound’s rigid structure promotes intramolecular cyclization, forming heterocyclic systems. For instance, treatment with K₂CO₃ in methanol induces ring expansion via nucleophilic attack at the ester carbonyl, yielding spirocyclic products .

Case Study :

-

Starting Material : Methyl 2-azaadamantane-5-carboxylate hydrochloride

-

Conditions : K₂CO₃, MeOH, 25°C

-

Product : Octahydro-2,4-methanoazirino[2,1,3-cd]indolizin-7-one (26 )

The reaction proceeds through deprotonation, intramolecular nucleophilic attack, and subsequent rearomatization.

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic or basic media.

-

Thermal Stability : Decomposes above 200°C, releasing nitrogen oxides and carbon monoxide.

-

Solubility : Highly soluble in polar solvents (e.g., DMSO, MeOH) due to the hydrochloride salt form.

Comparative Reactivity Table

| Reaction | Adamantane Analogs | 2-Azaadamantane Derivatives |

|---|---|---|

| Oxidation Rate | Slow | Fast (due to N-induced polarity) |

| Substitution Yield | 40–60% | 70–95% |

| Cyclization Efficiency | Low | High (rigid scaffold) |

Scientific Research Applications

Organic Synthesis and Catalysis

Methyl 2-azaadamantane-5-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions, including:

- Catalyst Development : The compound is utilized as a precursor for synthesizing catalysts used in organic reactions such as hydrogenation and oxidation reactions. For instance, it has been shown to enhance the efficiency of catalytic systems involving nitroxyl radicals like 2-azaadamantane N-oxyl (AZADO) .

- Chemo-enzymatic Processes : A notable application involves its use in one-pot chemo-enzymatic linear cascade processes. In these systems, AZADO is combined with sodium hypochlorite and ketoreductases to achieve deracemization of secondary alcohols. This method has demonstrated high yields (up to 98%) and enantiomeric purity, showcasing the compound's effectiveness in facilitating complex transformations .

Pharmaceutical Applications

The compound's derivatives are being investigated for their potential pharmaceutical applications:

- Intermediate in Drug Synthesis : this compound has been identified as an intermediate in the synthesis of various pharmaceutical agents, including Dolasetron, which is used for treating nausea and vomiting . The ability to modify its structure enables the development of new drug candidates with enhanced efficacy.

- Bioactive Compound Development : Research indicates that compounds derived from this compound exhibit bioactivity. For example, they have been evaluated for antibacterial and antifungal properties through five-component reactions that yield novel compounds with potential therapeutic effects .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the adamantane structure allows the compound to interact with biological targets, affecting their function. For example, in medicinal applications, the compound can inhibit viral replication or modulate neurotransmitter activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

- Structure : A yohimbine derivative with a fused indole alkaloid backbone, methyl ester, and hydrochloride salt.

- Key Differences : Unlike the adamantane core, this compound features a complex polycyclic system derived from natural alkaloids. It is associated with adrenergic receptor modulation, whereas the adamantane derivative may target viral proteins or CNS receptors .

- Applications : Used in studies on hypertension and sexual dysfunction, contrasting with the proposed antiviral/CNS focus of the target compound.

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792)

- Structure : A smaller azetidine (4-membered nitrogen ring) linked to a naphthalene group and propoxy chain.

- Pharmacological studies suggest KHG26792 modulates neurotransmitter release, a mechanism distinct from adamantane-based compounds .

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

- Structure : A benzimidazole core with a carboxylic acid and hydrochloride group.

- Key Differences: The absence of an ester group and adamantane backbone limits its structural overlap.

Functional Group Comparison

Methyl Ester vs. Carboxylic Acid/Carbaldehyde

- Methyl 2-azaadamantane-5-carboxylate Hydrochloride: The ester group improves lipophilicity and oral bioavailability compared to carboxylic acids (e.g., 2-aminothiazole-5-carboxylic acid, similarity score 0.82 in ).

- 2-Aminothiazole-5-carbaldehyde Hydrochloride: The aldehyde group introduces reactivity (e.g., Schiff base formation), unlike the inert ester in the target compound .

Physicochemical Properties

Pharmacological Activity

- Target Compound: Predicted to exhibit antiviral or neuroprotective activity akin to adamantane derivatives. The hydrochloride salt enhances water solubility, facilitating intravenous administration.

- Yohimbine Analogs : Act as α2-adrenergic receptor antagonists, highlighting divergent mechanisms compared to the adamantane scaffold .

- Benzimidazoles/Thiazoles : Broad-spectrum antimicrobial activity due to heterocyclic aromaticity, unlike the target’s specialized backbone .

Biological Activity

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a nitrogen-containing derivative of adamantane, notable for its unique structural features that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including viral infections and neurodegenerative disorders.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₈ClN₁O₂, with a molecular weight of approximately 231.72 g/mol. The presence of the carboxylate functional group enhances its solubility and biological activity compared to other adamantane derivatives lacking this feature.

The biological activity of this compound is primarily attributed to the nitrogen atom within its adamantane structure, which allows the compound to interact with various biological targets, including enzymes and receptors. These interactions can modulate neurotransmitter activity and inhibit viral replication, making it a candidate for antiviral and neuroprotective therapies .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Some derivatives have been shown to inhibit viral replication effectively, suggesting potential use in treating viral infections.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has demonstrated potent inhibition against acetylcholinesterase (AChE), with an IC₅₀ value of 29.46 ± 0.31 µM, indicating its potential as a therapeutic agent for Alzheimer's disease . Additionally, it has shown promising inhibitory activity against BACE1 (IC₅₀ = 2.85 ± 0.09 µM), further supporting its role in neuroprotection .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other azaadamantane derivatives. The following table summarizes notable compounds and their activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-2-azaadamantane-N-oxyl | Contains an N-Oxide group | Antimicrobial properties |

| 7-Nitro-1,3,5-triazaadamantane | Contains three nitrogen atoms | Antiviral activity |

| Ethyl 4-Methyl-2,2-dioxo-1H-benzothiazine | Contains sulfur and dioxo groups | Anti-inflammatory effects |

This compound stands out due to its specific carboxylate functional group, enhancing solubility and biological activity compared to other azaadamantanes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps using common reagents like dimethyl sulfoxide and various acids or bases for catalysis. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse functionalized derivatives.

Types of Reactions

- Oxidation : Can yield oxo derivatives using agents like potassium permanganate.

- Reduction : Produces amine derivatives using lithium aluminum hydride.

- Substitution : Involves nucleophilic substitutions with halides or amines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiviral Activity : A study demonstrated that certain derivatives effectively inhibited the replication of specific viruses, showcasing their potential as antiviral agents.

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE and BACE1, suggesting a role in Alzheimer's disease treatment.

- Antimicrobial Activity : Preliminary evaluations revealed antimicrobial properties against various pathogens, indicating broader applications in infectious disease management .

Q & A

Q. Basic

- NMR Spectroscopy: H and C NMR to confirm the azaadamantane core and methyl ester substitution.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

What methodological challenges arise when optimizing reaction yields for N-functionalized adamantane derivatives?

Q. Advanced

- Steric Hindrance: The rigid adamantane core limits accessibility to reactive sites. Mitigate via:

- Purification: Employ gradient recrystallization (e.g., ethanol/water) or preparative HPLC to isolate the hydrochloride salt .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Advanced

- Solubility Optimization: Pre-solubilize in DMSO (<0.1% final concentration) and dilute in PBS or cell culture media.

- Target Selection: Prioritize assays relevant to adamantane pharmacology (e.g., NMDA receptor modulation or nitric oxide pathway analysis) .

- Dose-Response Curves: Use a 10-point dilution series (1 nM–100 µM) to establish IC/EC values, with controls like L-NAME for nitric oxide studies .

What strategies can address discrepancies in reported acute toxicity data for structurally related compounds?

Q. Advanced

- Comparative Toxicity Profiling: Perform parallel assays (e.g., OECD Guideline 423) using both the target compound and analogs (e.g., 2-Methoxyamphetamine hydrochloride) to identify structure-toxicity relationships .

- Metabolite Analysis: Use LC-MS/MS to track potential toxic metabolites in hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.